Coronaridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. It is part of the iboga alkaloid family, which is known for its psychoactive properties and potential therapeutic applications. Coronaridine has been studied for its effects on reducing the intake of addictive substances such as cocaine and morphine in animal models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Coronaridine can be synthesized through various methods. One notable method involves the use of photoredox catalysis. This process converts the amine (+)-catharanthine into this compound using visible light . The reaction conditions include the use of a photocatalyst and specific reaction times to achieve the desired product.

Industrial Production Methods: An industrial method for preparing this compound involves the extraction from the plant Tabernaemontana divaricata. The process includes crushing the dried plant material, performing supercritical CO2 extraction, and using chloroform as an entrainer . The extract is then dissolved in a methanol solution, passed through a calcium-oxide column, and separated using high-speed countercurrent chromatography .

Análisis De Reacciones Químicas

Cycloaddition Reactions

Cycloaddition reactions are critical in generating chemical complexity. Cyclases catalyze these reactions .

-

Dehydrosecodine can be intramolecularly protected to form "angryline" (3c ), a highly reactive intermediate .

-

CorS reacts with angryline to form an unstable product, which DPAS reduces to form (-)-coronaridine .

-

CorS likely converts angryline to (-)-coronaridine iminium through an aza-Diels-Alder reaction or a stepwise mechanism .

Photoredox Catalysis

Photoredox catalysis can modify natural products, providing access to related structures .

-

(+)-Catharanthine can be converted into (-)-pseudotabersonine, (-)-pseudovincadifformine, and (+)-coronaridine using visible light photoredox catalysis .

-

Coronaridine can be obtained from crude 9 via aminonitrile rearrangement conditions .

-

Fragmentation of this compound can be achieved through light-mediated fragmentation reactions, with ring-strain release contributing to the thermodynamic aspects of the fragmentation .

Aza-Diels-Alder Reactions

This compound iminium may be formed through an aza-Diels-Alder reaction, or a stepwise mechanism .

-

Aza-Diels-Alder reactions involve a nitrogen atom replacing a carbon atom in the diene or dienophile .

-

These reactions can occur through concerted or stepwise processes .

-

The lowest-energy transition state for the concerted process places the imine lone pair in an exo position .

Mutagenesis Studies

Mutations in various enzymes can lead to altered product profiles, providing insights into cyclization specificity .

-

Specific mutations in TS, CS, and CorS can cause qualitative changes in product profiles .

-

Mutation of Pro175 in CorS results in the formation of all three cyclization products, while the corresponding mutation in CS and TS only decreases activity .

-

Swapping helix α5 of CS with the corresponding TS sequence yields a CS mutant that forms (-)-tabersonine. Combining this with the removal of the extended loop can lead to the formation of small amounts of (-)-coronaridine in the presence of DPAS .

Miscellaneous reactions

This compound exhibits cytotoxic activity in laryngeal carcinoma cell lines .

Aplicaciones Científicas De Investigación

Antitumor Activity

Coronaridine has demonstrated significant cytotoxic effects against various cancer cell lines. A notable study assessed its impact on human laryngeal carcinoma cells (Hep-2) and found that this compound exhibited a half-maximal inhibitory concentration (IC50) of 54.47 µg/mL, outperforming other tested alkaloids such as voacangine and heyneanine . The study also indicated that this compound induced apoptosis in both Hep-2 and normal mouse fibroblast (3T3) cell lines without causing substantial DNA damage or affecting membrane integrity, suggesting its potential as a safer alternative in cancer therapy.

Table 1: Cytotoxicity of this compound Compared to Other Alkaloids

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | Hep-2 | 54.47 |

| Voacangine | Hep-2 | 159.33 |

| Heyneanine | Hep-2 | 689.45 |

Neuropathic Pain Management

This compound and its congeners have been studied for their analgesic properties, particularly in models of neuropathic pain. Research indicates that both (±)-18-methoxythis compound and (+)-catharanthine significantly reduced pain in mice subjected to oxaliplatin-induced neuropathy at doses of 72 mg/kg . The underlying mechanisms involve the competitive inhibition of nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels (CaV2.2), which are critical in pain signaling pathways.

Table 2: Anti-neuropathic Effects of this compound Congeners

| Compound | Dose (mg/kg) | Pain Reduction Mechanism |

|---|---|---|

| (±)-18-Methoxythis compound | 72 | Inhibition of α9α10 nAChRs |

| (+)-Catharanthine | 36 | Inhibition of CaV2.2 channels |

Leishmanicidal Activity

This compound has also shown promising results against Leishmania amazonensis, the causative agent of leishmaniasis. Both synthetic this compound and its analog, 18-methoxythis compound, were effective leishmanicides without exhibiting toxicity to murine macrophages . This is particularly noteworthy given the limitations of current leishmaniasis treatments, which often have severe side effects and face issues of drug resistance.

Mecanismo De Acción

Coronaridine exerts its effects through multiple molecular targets and pathways:

Opioid Receptors: It binds to μ-opioid, δ-opioid, and κ-opioid receptors, influencing pain perception and addiction.

NMDA Receptor: this compound acts as an antagonist at the NMDA receptor, affecting neurotransmission and neuroplasticity.

Nicotinic Acetylcholine Receptors: It modulates and inhibits subunits of nicotinic acetylcholine receptors, impacting neuronal signaling.

Acetylcholinesterase Inhibition: this compound inhibits the enzyme acetylcholinesterase, affecting cholinergic signaling.

Voltage-Gated Sodium Channels: It acts as a blocker of voltage-gated sodium channels, influencing neuronal excitability.

Comparación Con Compuestos Similares

Coronaridine is part of the iboga alkaloid family, which includes compounds such as ibogaine, ibogamine, and voacangine . Compared to these compounds, this compound has unique properties:

Propiedades

Número CAS |

467-77-6 |

|---|---|

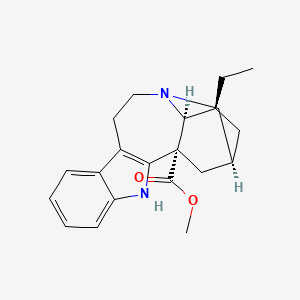

Fórmula molecular |

C21H26N2O2 |

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

methyl (1S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate |

InChI |

InChI=1S/C21H26N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,13-14,19,22H,3,8-12H2,1-2H3/t13?,14?,19?,21-/m1/s1 |

Clave InChI |

NVVDQMVGALBDGE-WQZRPCBZSA-N |

SMILES |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

SMILES isomérico |

CCC1CC2C[C@@]3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

SMILES canónico |

CCC1CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC |

Números CAS relacionados |

4503-12-2 (mono-hydrochloride) |

Sinónimos |

coronardine coronardine monohydrochloride coronardine monohydrochloride, (+-)-isomer coronaridine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.